molecular formula C20H34O4 B14609969 12-Ethenyloctadec-8-enedioic acid CAS No. 57323-17-8

12-Ethenyloctadec-8-enedioic acid

Katalognummer: B14609969
CAS-Nummer: 57323-17-8
Molekulargewicht: 338.5 g/mol
InChI-Schlüssel: CXFXPRCAGIFXEQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

12-Ethenyloctadec-8-enedioic acid is a long-chain fatty acid with a unique structure characterized by the presence of both an ethenyl group and a double bond within its carbon chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 12-Ethenyloctadec-8-enedioic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as octadec-8-enedioic acid.

    Introduction of Ethenyl Group: The ethenyl group is introduced through a series of reactions, including halogenation and dehydrohalogenation.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical processes, including:

    Catalytic Reactions: Utilizing catalysts to enhance reaction rates and yields.

    Continuous Flow Reactors: Employing continuous flow reactors for efficient and scalable production.

    Quality Control: Implementing rigorous quality control measures to ensure consistency and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 12-Ethenyloctadec-8-enedioic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated derivatives.

    Substitution: The ethenyl group can participate in substitution reactions, forming new compounds with different functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogenating agents such as bromine or chlorine.

Major Products:

    Oxidation Products: Carboxylic acids.

    Reduction Products: Saturated fatty acids.

    Substitution Products: Halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

12-Ethenyloctadec-8-enedioic acid has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its role in biological membranes and signaling pathways.

    Medicine: Investigated for potential therapeutic applications, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the production of polymers, surfactants, and lubricants.

Wirkmechanismus

The mechanism of action of 12-Ethenyloctadec-8-enedioic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate various biochemical pathways, leading to effects such as:

    Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic processes.

    Receptor Binding: Binding to receptors on cell membranes, influencing cellular signaling and function.

Vergleich Mit ähnlichen Verbindungen

    Octadec-9-ene-1,18-dioic acid: A similar long-chain fatty acid with a double bond but lacking the ethenyl group.

    Octadecanoic acid: A saturated fatty acid without any double bonds or ethenyl groups.

Uniqueness: 12-Ethenyloctadec-8-enedioic acid is unique due to the presence of both an ethenyl group and a double bond within its structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Eigenschaften

CAS-Nummer

57323-17-8

Molekularformel

C20H34O4

Molekulargewicht

338.5 g/mol

IUPAC-Name

12-ethenyloctadec-8-enedioic acid

InChI

InChI=1S/C20H34O4/c1-2-18(15-11-9-13-17-20(23)24)14-10-7-5-3-4-6-8-12-16-19(21)22/h2,5,7,18H,1,3-4,6,8-17H2,(H,21,22)(H,23,24)

InChI-Schlüssel

CXFXPRCAGIFXEQ-UHFFFAOYSA-N

Kanonische SMILES

C=CC(CCCCCC(=O)O)CCC=CCCCCCCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.